REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(O)(=O)C>[C:12]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)[CH2:6][CH2:7]1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
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8.9 g
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Type
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reactant
|
Smiles
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COC=1C=C2CCNC2=CC1
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Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched
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Type
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ADDITION
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Details
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by pouring into water (100 mL)
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Type
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TEMPERATURE
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Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
a grey precipitate was formed
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Type
|
FILTRATION
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Details
|
the precipitate was filtered by a Buchner funnel
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Type
|
WASH
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Details
|
rinsed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |